molecular formula C13H28N2O2 B113196 Tert-butyl (8-aminooctyl)carbamate CAS No. 88829-82-7

Tert-butyl (8-aminooctyl)carbamate

Cat. No. B113196
CAS RN: 88829-82-7
M. Wt: 244.37 g/mol
InChI Key: BEHVGNKIRNVBPF-UHFFFAOYSA-N
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Description

Tert-butyl (8-aminooctyl)carbamate is an alkane chain with terminal amine and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The synthesis of Tert-butyl (8-aminooctyl)carbamate involves the use of it as a PROTAC linker . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Molecular Structure Analysis

The molecular formula of Tert-butyl (8-aminooctyl)carbamate is C13H28N2O2 . The InChI code is 1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) . The molecular weight is 244.37 g/mol .


Chemical Reactions Analysis

Tert-butyl (8-aminooctyl)carbamate can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl (8-aminooctyl)carbamate is 244.37 g/mol . It has a molecular formula of C13H28N2O2 . The InChI code is 1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) .

Scientific Research Applications

Metalation and Alkylation

Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, including tert-butyl (8-aminooctyl)carbamate, have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This process is efficient in preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Mild and Efficient One-Pot Curtius Rearrangement

In a study exploring the Curtius rearrangement, the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide allowed the formation of an acyl azide intermediate, which, through a Curtius rearrangement, led to the desired tert-butyl carbamate (Lebel & Leogane, 2005).

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving the relative substitution of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).

Chemoselective Transformation of Amino Protecting Groups

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) was synthesized from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively (Sakaitani & Ohfune, 1990).

Practical Method for Aziridination of α,β-Unsaturated Carbonyl Compounds

An efficient formation of tert-butyl N-chloro-N-sodio-carbamate by reacting tert-butyl carbamate with sodium hypochlorite pentahydrate (NaOCl·5H2O) was developed as a practical and green method for the aziridination of α,β-unsaturated carbonyl compounds. This method is transition-metal-free and environmentally benign, and the resulting aziridines are potential precursors of amino acids (Umeda & Minakata, 2021).

Glycosylative Transcarbamylation

Tert-butyl carbamates undergo glycosylation to produce anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This method exhibits tolerance to several common protecting groups and has been used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Tert-butyl (8-aminooctyl)carbamate can be used as a PROTAC linker in the synthesis of PROTACs . This suggests that it may have future applications in the development of new drugs.

properties

IUPAC Name

tert-butyl N-(8-aminooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHVGNKIRNVBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (8-aminooctyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
J Bozilovic, L Eing, BT Berger, B Adhikari… - Current Research in …, 2022 - Elsevier
The family of AURORA kinases is essential for cell cycle progression and dysregulation of AURORA-A in cancer led to a large number of clinical and pre-clinical inhibitors. However, …
Number of citations: 10 www.sciencedirect.com
G Yan, X Zhong, L Yue, C Pu, H Shan, S Lan… - European Journal of …, 2021 - Elsevier
Anaplastic lymphoma kinase (ALK) was involved in the development of various cancer types. Although several ALK inhibitors have been advanced to clinical trials, the emergence of …
Number of citations: 31 www.sciencedirect.com
HT Huang, HS Seo, T Zhang, Y Wang, B Jiang, Q Li… - Elife, 2017 - elifesciences.org
10.7554/eLife.26693.001 Thorough preclinical target validation is essential for the success of drug discovery efforts. In this study, we combined chemical and genetic perturbants, …
Number of citations: 94 elifesciences.org
SA Kim, A Go, SH Jo, SJ Park, YU Jeon, JE Kim… - European Journal of …, 2019 - Elsevier
Immunomodulatory drugs (IMiDs) exert anti-myeloma activity by binding to the protein cereblon (CRBN) and subsequently degrading IKZF1/3. Recently, their ability to recruit E3 …
Number of citations: 40 www.sciencedirect.com
G Yan, X Zhong, C Pu, L Yue, H Shan… - Journal of Medicinal …, 2021 - ACS Publications
Potent inhibitors of ALK are highly desired because of the occurrence of drug resistance. We herein firstly report the development of a rationally designed inhibitor, Con B-1, which can …
Number of citations: 5 pubs.acs.org
TT Pham - 2022 - search.proquest.com
Many important siderophores, such as enterobactin, chrysobactin, fimsbactin A, and others, use 2, 3-dihydroxycatechol ligands for efficient hexadentate binding to iron (III). Bacillus …
Number of citations: 0 search.proquest.com
GL Brien, D Remillard, J Shi, ML Hemming, J Chabon… - Elife, 2018 - elifesciences.org
10.7554/eLife.41305.001 Synovial sarcoma tumours contain a characteristic fusion protein, SS18-SSX, which drives disease development. Targeting oncogenic fusion proteins …
Number of citations: 135 elifesciences.org
X Yu, J Xu, L Xie, L Wang, Y Shen… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase AKT functions as a critical node of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (m-TOR) signaling pathway. Aberrant …
Number of citations: 25 pubs.acs.org
SA Li - 2022 - researchspace.auckland.ac.nz
The increasing incidence and prevalence of antibiotic-resistant bacterial strains is a worrying global issue. Since the ‘Golden Age’ of antibiotic drug discovery, identifying compound …
Number of citations: 0 researchspace.auckland.ac.nz
RJ Soltysiak - 2016 - search.proquest.com
Splicing is a process that occurs in the nuclei of all eukaryotic cells, removing non-coding sections from pre-mRNA in the final step of transcription. The process consists of two …
Number of citations: 3 search.proquest.com

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